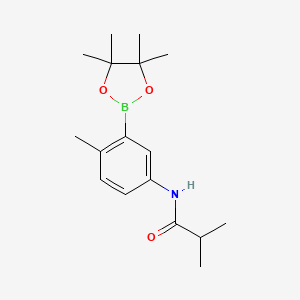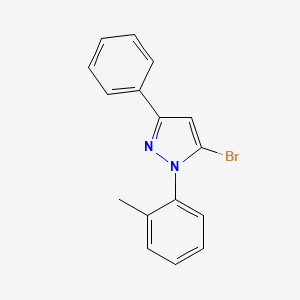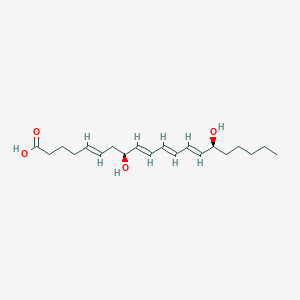
Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside is a complex carbohydrate derivative. It is often used in the study of glycosylation processes and carbohydrate-protein interactions. This compound is significant in the field of glycobiology due to its role in mimicking natural glycan structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The glycosylation step involves the formation of a glycosidic bond between the sugar units. This is often achieved using a glycosyl donor and acceptor in the presence of a catalyst.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the acetyl moieties.
Substitution: Substitution reactions can take place at the benzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as boron trifluoride.
Major Products
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside has several applications:
Chemistry: Used as a model compound in the study of glycosylation reactions.
Biology: Helps in understanding carbohydrate-protein interactions.
Medicine: Potential use in drug design and development, particularly in targeting glycan structures on cell surfaces.
Industry: Used in the synthesis of complex carbohydrates for various applications.
Wirkmechanismus
The compound exerts its effects by mimicking natural glycan structures. It interacts with proteins that recognize specific carbohydrate motifs, thereby influencing biological processes such as cell signaling and immune response. The molecular targets include lectins and glycosyltransferases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside
- Benzyl 2-Acetamido-6-O-benzyl-2-deoxy-alpha-D-galactopyranoside
Uniqueness
Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside is unique due to its specific glycosylation pattern, which makes it a valuable tool in studying complex carbohydrate structures and their biological functions.
Eigenschaften
Molekularformel |
C36H45NO15 |
|---|---|
Molekulargewicht |
731.7 g/mol |
IUPAC-Name |
[(3S,4S,5S,6S)-6-[(3S,4R,5S,6S)-5-acetamido-4-hydroxy-6-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H45NO15/c1-20(38)37-29-30(43)31(27(18-44-16-25-12-8-6-9-13-25)50-35(29)46-17-26-14-10-7-11-15-26)52-36-34(49-24(5)42)33(48-23(4)41)32(47-22(3)40)28(51-36)19-45-21(2)39/h6-15,27-36,43H,16-19H2,1-5H3,(H,37,38)/t27?,28?,29-,30+,31+,32-,33-,34-,35-,36-/m0/s1 |
InChI-Schlüssel |
VGBWYAPUIAFWOX-DMCHAFRQSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@H]([C@H]([C@H](C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)

![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)



![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)


![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)

